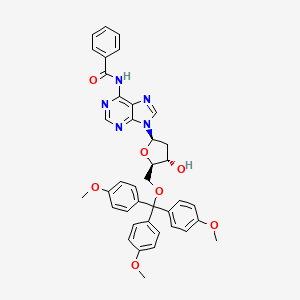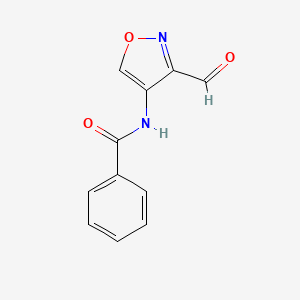
N-(3-formylisoxazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-formylisoxazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are widely studied for their diverse biological activities This compound features an isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-formylisoxazol-4-yl)benzamide typically involves the condensation of 3-formylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-formylisoxazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: N-(3-carboxyisoxazol-4-yl)benzamide.
Reduction: N-(3-hydroxyisoxazol-4-yl)benzamide.
Substitution: Various substituted benzamides depending on the electrophilic reagent used.
Scientific Research Applications
N-(3-formylisoxazol-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(3-formylisoxazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The formyl group and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial activity .
Comparison with Similar Compounds
N-(3-formylisoxazol-4-yl)benzamide can be compared with other benzamide derivatives and isoxazole-containing compounds:
N-(1,3,4-oxadiazol-2-yl)benzamide: Known for its antimicrobial properties and different mechanism of action.
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: Exhibits antibacterial activity and is used in medicinal chemistry.
N-(4-chloro-pyrazol-5-yl)benzamide: Studied for its potential as a succinate dehydrogenase inhibitor and antifungal agent
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the formyl group with the biological activity of the isoxazole ring, making it a versatile compound for various applications.
Properties
CAS No. |
87149-85-7 |
|---|---|
Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
N-(3-formyl-1,2-oxazol-4-yl)benzamide |
InChI |
InChI=1S/C11H8N2O3/c14-6-9-10(7-16-13-9)12-11(15)8-4-2-1-3-5-8/h1-7H,(H,12,15) |
InChI Key |
YNRCSYMDOFVHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CON=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12895182.png)
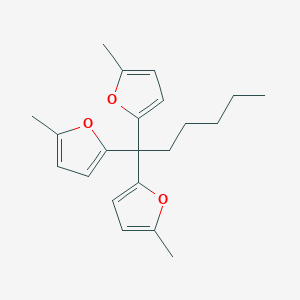
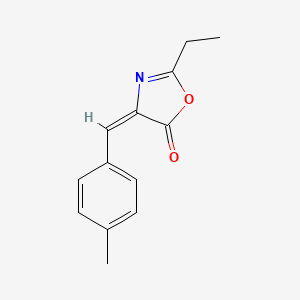
![4-(Fluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12895196.png)
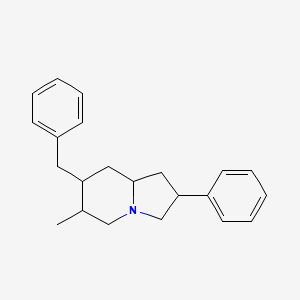
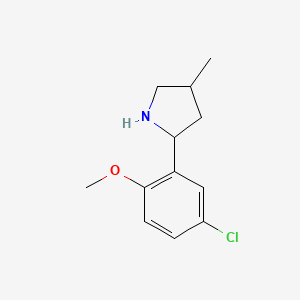
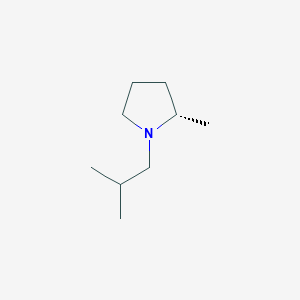
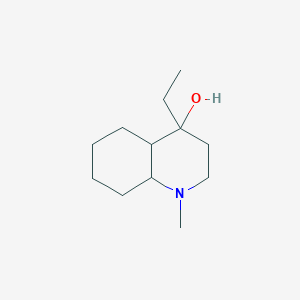

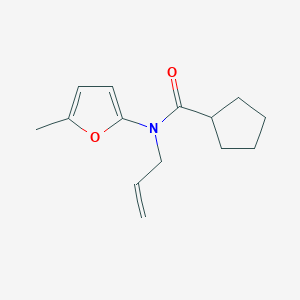
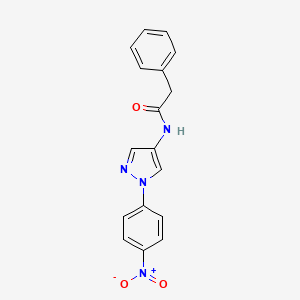
![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
![N-[(4-Heptylphenyl)methyl]quinolin-8-amine](/img/structure/B12895240.png)
